molecular formula C9H11BrO2S B6255861 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene CAS No. 1876539-18-2

4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene

Cat. No. B6255861
CAS RN: 1876539-18-2
M. Wt: 263.2
InChI Key:
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Description

4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene, also known as BMMSB, is an organic compound that has been studied extensively due to its potential applications in various scientific research areas. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. BMMSB has been used as a reagent in the synthesis of various compounds and as a catalyst in various reactions. It has also been studied for its potential therapeutic applications.

Scientific Research Applications

4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has been studied for its potential applications in various scientific research areas. It has been used as a reagent in the synthesis of various compounds and as a catalyst in various reactions. In addition, it has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The mechanism of action of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the metabolism of various compounds. It has also been suggested that 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene have been studied extensively. Studies have shown that 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to possess anti-bacterial and anti-fungal activity. In addition, 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has been shown to possess anti-viral and anti-parasitic activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene in lab experiments include its relatively low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to using 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene in lab experiments. For example, 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, it is an unstable compound and may decompose over time.

Future Directions

The potential applications of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene are vast and there are many potential future directions for research. Some potential future directions include the development of new synthesis methods for 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene, the study of its mechanism of action, and the exploration of its potential therapeutic applications. In addition, further research on the biochemical and physiological effects of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is needed. Finally, further research is needed to explore the potential applications of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene in other areas such as food preservation, agriculture, and industrial processes.

Synthesis Methods

4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene can be synthesized through a number of methods. One method involves the reaction of 4-bromo-1-methoxybenzene with dimethyl sulfoxide in the presence of sodium hydroxide. This reaction produces 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene as the major product. Another method involves the reaction of 4-bromo-1-methoxybenzene with dimethyl sulfoxide in the presence of potassium hydroxide. This reaction produces 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene involves the introduction of a bromine atom, a methoxy group, and a methoxymethylsulfanyl group onto a benzene ring.", "Starting Materials": [ "4-bromo-1-nitrobenzene", "sodium methoxide", "dimethyl sulfate", "sodium borohydride", "thionyl chloride", "methanol", "sodium hydroxide", "sulfur" ], "Reaction": [ "Step 1: Reduction of 4-bromo-1-nitrobenzene with sodium borohydride to yield 4-bromo-1-aminobenzene", "Step 2: Methylation of 4-bromo-1-aminobenzene with dimethyl sulfate and sodium methoxide to yield 4-bromo-1-methoxybenzene", "Step 3: Preparation of sodium methoxymethylsulfide by reacting methanol with sodium hydroxide and sulfur", "Step 4: Reaction of 4-bromo-1-methoxybenzene with sodium methoxymethylsulfide and thionyl chloride to yield 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene" ] }

CAS RN

1876539-18-2

Product Name

4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

0

Origin of Product

United States

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